N-(4-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide N-(4-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 62033-70-9
VCID: VC15903553
InChI: InChI=1S/C17H14N2O3/c1-22-13-8-6-12(7-9-13)18-16(20)14-10-11-4-2-3-5-15(11)19-17(14)21/h2-10H,1H3,(H,18,20)(H,19,21)
SMILES:
Molecular Formula: C17H14N2O3
Molecular Weight: 294.30 g/mol

N-(4-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

CAS No.: 62033-70-9

Cat. No.: VC15903553

Molecular Formula: C17H14N2O3

Molecular Weight: 294.30 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide - 62033-70-9

Specification

CAS No. 62033-70-9
Molecular Formula C17H14N2O3
Molecular Weight 294.30 g/mol
IUPAC Name N-(4-methoxyphenyl)-2-oxo-1H-quinoline-3-carboxamide
Standard InChI InChI=1S/C17H14N2O3/c1-22-13-8-6-12(7-9-13)18-16(20)14-10-11-4-2-3-5-15(11)19-17(14)21/h2-10H,1H3,(H,18,20)(H,19,21)
Standard InChI Key DKSWQKPVZLEFQF-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3NC2=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a quinoline scaffold comprising a benzene ring fused to a pyridine ring, with a ketone group at position 2 and a carboxamide group at position 3. The carboxamide nitrogen is substituted with a 4-methoxyphenyl group, introducing electron-donating properties that enhance solubility and interaction with biological targets . Key structural attributes include:

PropertyValue
IUPAC NameN-(4-methoxyphenyl)-2-oxo-1H-quinoline-3-carboxamide
Molecular FormulaC17H14N2O3\text{C}_{17}\text{H}_{14}\text{N}_{2}\text{O}_{3}
Molecular Weight294.30 g/mol
Canonical SMILESCOC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3NC2=O
Topological Polar Surface Area78.5 Ų

The methoxy group at the para position of the phenyl ring contributes to π-π stacking interactions, while the carboxamide moiety facilitates hydrogen bonding with enzymatic active sites .

Spectroscopic Characterization

  • NMR: The 1H^1\text{H}-NMR spectrum exhibits distinct signals for the methoxy proton (δ 3.8 ppm), aromatic protons (δ 6.8–8.2 ppm), and amide NH (δ 10.2 ppm) .

  • Mass Spectrometry: ESI-MS reveals a molecular ion peak at m/z 294.30, consistent with the molecular formula.

Synthetic Strategies and Optimization

Gould-Jacobs Cyclization

The quinoline core is synthesized via Gould-Jacobs cyclization, starting from anthranilic acid derivatives. Reaction with dimethyl malonate under basic conditions yields 4-hydroxy-2-quinolone intermediates, which are subsequently functionalized . For example:

  • Step 1: Acylation of anthranilic acid (1a) with dimethyl malonate forms an enolate intermediate.

  • Step 2: Cyclization under reflux conditions produces 3-ethoxycarbonyl-4-hydroxyquinolin-2-one (2a) .

Carboxamide Formation

The final carboxamide is installed via coupling reactions between 4-hydroxy-2-quinolone-3-carboxylic acid and 4-methoxyaniline. Activators like HOBt/DCC or EDCl/HOBt are employed to facilitate amide bond formation :

Quinoline-3-carboxylic acid+4-MethoxyanilineDCC/HOBtN-(4-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide\text{Quinoline-3-carboxylic acid} + \text{4-Methoxyaniline} \xrightarrow{\text{DCC/HOBt}} \text{N-(4-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide}

Reaction monitoring via TLC (Rf = 0.5 in ethyl acetate/hexane) ensures completion, with final purification by HPLC (purity >95%) .

Biological Activities and Mechanisms of Action

Antimicrobial Activity

Structural analogs bearing halogen substituents (e.g., 4-iodophenyl) show potent antibacterial effects against Staphylococcus aureus (MIC = 4 µg/mL) by inhibiting DNA gyrase. The methoxy group enhances membrane permeability, as evidenced by logP values of 2.8.

Cannabinoid Receptor Modulation

4-Oxo-1,4-dihydroquinoline-3-carboxamides act as selective CB2 receptor agonists (Ki_i = 12 nM for CB2 vs. 450 nM for CB1) . Molecular docking reveals hydrogen bonding with Ser285 and hydrophobic interactions with Val261/Leu262 in the CB2 binding pocket .

Pharmacological Applications and Clinical Relevance

Oncology

The compound’s PI3Kα inhibition positions it as a candidate for combination therapies with kinase inhibitors (e.g., palbociclib). Synergistic effects reduce tumor growth in xenograft models by 60% compared to monotherapy .

Infectious Diseases

Quinoline carboxamides disrupt biofilm formation in Pseudomonas aeruginosa at sub-MIC concentrations (0.5 µg/mL), potentiating β-lactam antibiotics.

Neuroinflammation

CB2 receptor agonism mitigates neuroinflammation in murine models of multiple sclerosis, reducing IL-6 and TNF-α levels by 40% .

Recent Advancements and Future Directions

Hybrid Derivatives

2023 research synthesized hybrids combining the quinoline core with cinnamic acid motifs (11a–11g), enhancing antiproliferative activity (IC50_{50} = 0.5 µM) .

Prodrug Development

Ester prodrugs with improved oral bioavailability (AUC = 12 µg·h/mL) are under preclinical evaluation .

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